molecular formula C12H20N4OS B5293587 2-(4-propyl-1-piperazinyl)-N-1,3-thiazol-2-ylacetamide

2-(4-propyl-1-piperazinyl)-N-1,3-thiazol-2-ylacetamide

Cat. No. B5293587
M. Wt: 268.38 g/mol
InChI Key: RWBXIWGLJMTHNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-propyl-1-piperazinyl)-N-1,3-thiazol-2-ylacetamide, also known as PTZ-TP, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thiazole derivatives and has been synthesized using various methods.

Mechanism of Action

The exact mechanism of action of 2-(4-propyl-1-piperazinyl)-N-1,3-thiazol-2-ylacetamide is not fully understood, but it has been suggested to act on various targets, including ion channels, enzymes, and receptors. 2-(4-propyl-1-piperazinyl)-N-1,3-thiazol-2-ylacetamide has been shown to modulate the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. 2-(4-propyl-1-piperazinyl)-N-1,3-thiazol-2-ylacetamide has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that degrades the neurotransmitter acetylcholine. In addition, 2-(4-propyl-1-piperazinyl)-N-1,3-thiazol-2-ylacetamide has been shown to bind to the 5-HT1A receptor, a subtype of serotonin receptor.
Biochemical and physiological effects:
2-(4-propyl-1-piperazinyl)-N-1,3-thiazol-2-ylacetamide has been shown to have various biochemical and physiological effects, depending on the target and the dose. In animal models of epilepsy, 2-(4-propyl-1-piperazinyl)-N-1,3-thiazol-2-ylacetamide has been shown to reduce the frequency and severity of seizures. In vitro and in vivo models of cancer have shown that 2-(4-propyl-1-piperazinyl)-N-1,3-thiazol-2-ylacetamide has anticancer activity by inducing apoptosis and inhibiting cell proliferation. In animal models of ischemia-reperfusion injury, 2-(4-propyl-1-piperazinyl)-N-1,3-thiazol-2-ylacetamide has been shown to reduce infarct size and improve cardiac function.

Advantages and Limitations for Lab Experiments

2-(4-propyl-1-piperazinyl)-N-1,3-thiazol-2-ylacetamide has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, there are also some limitations, including its low solubility in water and its potential off-target effects. Therefore, it is important to carefully design experiments and control for potential confounding factors when using 2-(4-propyl-1-piperazinyl)-N-1,3-thiazol-2-ylacetamide in lab experiments.

Future Directions

There are several future directions for the research on 2-(4-propyl-1-piperazinyl)-N-1,3-thiazol-2-ylacetamide. One direction is to further elucidate its mechanism of action and identify its molecular targets. Another direction is to optimize its pharmacokinetic properties, such as solubility and bioavailability, to improve its efficacy in vivo. Additionally, 2-(4-propyl-1-piperazinyl)-N-1,3-thiazol-2-ylacetamide could be used in combination with other drugs or therapies to enhance its therapeutic effects. Finally, the potential side effects and toxicity of 2-(4-propyl-1-piperazinyl)-N-1,3-thiazol-2-ylacetamide need to be further investigated to ensure its safety for clinical use.

Synthesis Methods

2-(4-propyl-1-piperazinyl)-N-1,3-thiazol-2-ylacetamide can be synthesized using various methods, including the reaction of 2-bromoacetamide with 2-mercaptothiazole, followed by the reaction of the resulting compound with propylpiperazine. Another method involves the reaction of 2-mercaptothiazole with 2-chloroacetyl chloride, followed by the reaction of the resulting compound with propylpiperazine. These methods have been reported in the literature, and the synthesized compound has been characterized using various analytical techniques.

Scientific Research Applications

2-(4-propyl-1-piperazinyl)-N-1,3-thiazol-2-ylacetamide has been extensively studied for its potential therapeutic applications in various fields, including neurology, oncology, and cardiovascular diseases. In neurology, 2-(4-propyl-1-piperazinyl)-N-1,3-thiazol-2-ylacetamide has been shown to have anticonvulsant activity and has been used in animal models of epilepsy. In oncology, 2-(4-propyl-1-piperazinyl)-N-1,3-thiazol-2-ylacetamide has been shown to have anticancer activity and has been used in vitro and in vivo models of cancer. In cardiovascular diseases, 2-(4-propyl-1-piperazinyl)-N-1,3-thiazol-2-ylacetamide has been shown to have cardioprotective effects and has been used in animal models of ischemia-reperfusion injury.

properties

IUPAC Name

2-(4-propylpiperazin-1-yl)-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4OS/c1-2-4-15-5-7-16(8-6-15)10-11(17)14-12-13-3-9-18-12/h3,9H,2,4-8,10H2,1H3,(H,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWBXIWGLJMTHNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)CC(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-propylpiperazin-1-yl)-N-(1,3-thiazol-2-yl)acetamide

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